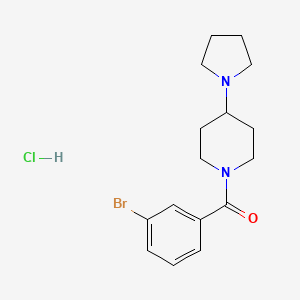
UNC-926 Hydochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UNC-926 Hydochloride is a useful research compound. Its molecular formula is C16H22BrClN2O and its molecular weight is 373.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
-
Epigenetic Research:
- UNC-926 hydrochloride serves as a tool to study the role of methylation in gene regulation.
- It helps elucidate the mechanisms by which methyl-lysine readers influence chromatin structure and function.
-
Cancer Biology:
- The compound has potential applications in cancer research, particularly in understanding how aberrant methylation patterns contribute to tumorigenesis.
- By inhibiting L3MBTL1 interactions, researchers can investigate pathways involved in cancer progression and metastasis.
-
Neuroscience:
- Given the role of epigenetics in neurodevelopmental disorders, UNC-926 hydrochloride may be used to explore its effects on neuronal differentiation and function.
- Studies can assess how disruptions in methylation patterns affect neurological health.
-
Drug Development:
- The compound can be utilized in screening assays to identify novel therapeutic agents targeting epigenetic modulators.
- Its specificity for L3MBTL1 makes it a valuable candidate for developing drugs aimed at reversing abnormal epigenetic modifications.
Case Study 1: Methylation and Cancer
A study published in Nature Communications explored the effects of UNC-926 hydrochloride on breast cancer cell lines. The researchers found that treatment with UNC-926 resulted in altered expression of genes associated with cell cycle regulation and apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Neurodevelopmental Disorders
In a recent investigation published in The Journal of Neuroscience, researchers applied UNC-926 hydrochloride to models of autism spectrum disorder (ASD). The findings indicated that modulation of methylation patterns could restore synaptic function, highlighting its relevance in neurodevelopmental research.
Propriétés
IUPAC Name |
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O.ClH/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18;/h3-5,12,15H,1-2,6-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPMBBHOXQOMJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













